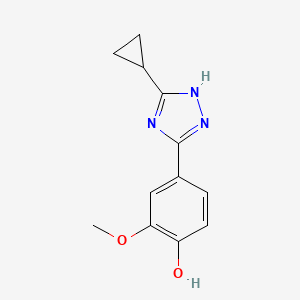
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step . The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic route mentioned above suggests that it can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the selective cleavage of the endocyclic cyclopropane bond, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A five-carbon heterocyclic ether used as a solvent and in organic synthesis.
Dihydropyran: A precursor to tetrahydropyran, used in the synthesis of various organic compounds.
Uniqueness
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its specific structural features, including the cyclopropylmethyl group and the tetrahydro-2H-pyran ring. These features confer distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-N-(cyclopropylmethyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-6-12-4-3-9(8)11-5-7-1-2-7;;/h7-9,11H,1-6,10H2;2*1H |
InChI Key |
KHKIADMYMBSRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




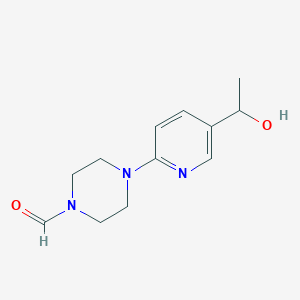
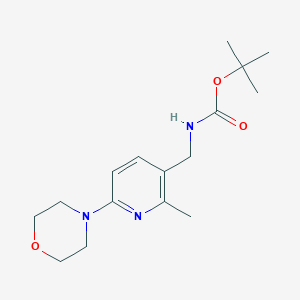
![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)

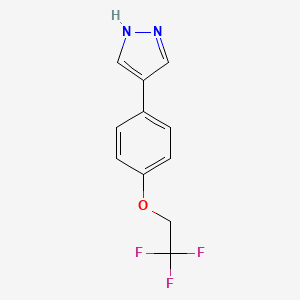
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)
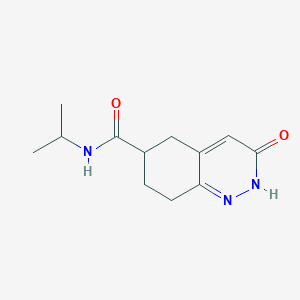

![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)
